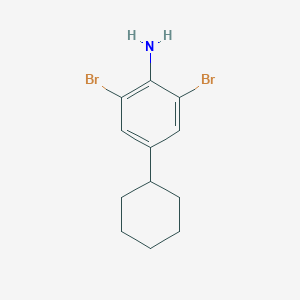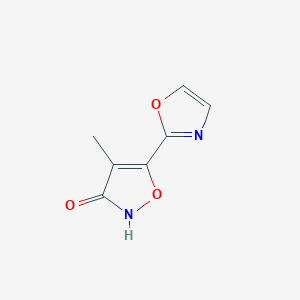
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various areas of study. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In
Mechanism Of Action
The mechanism of action of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one have been studied in various in vitro and in vivo models. It has been shown to have potent antibacterial and antifungal activity, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one in lab experiments is its potent biological activity, which allows for the study of various biological processes. Additionally, it has low toxicity in animal models, making it a safe compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis method for 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one involves the reaction of 4-methylisoxazole-5-carboxylic acid with thionyl chloride to yield 4-methylisoxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-oxazoline to produce 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one has been studied for its potential applications in various areas of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as its ability to inhibit the growth of cancer cells.
properties
CAS RN |
166180-71-8 |
|---|---|
Product Name |
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one |
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-methyl-5-(1,3-oxazol-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6N2O3/c1-4-5(12-9-6(4)10)7-8-2-3-11-7/h2-3H,1H3,(H,9,10) |
InChI Key |
AKZDNPSEWRLUBY-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C2=NC=CO2 |
Canonical SMILES |
CC1=C(ONC1=O)C2=NC=CO2 |
synonyms |
3(2H)-Isoxazolone,4-methyl-5-(2-oxazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




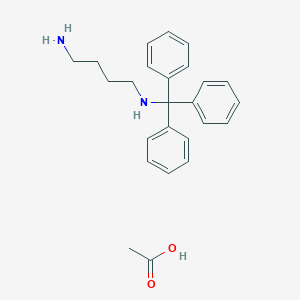

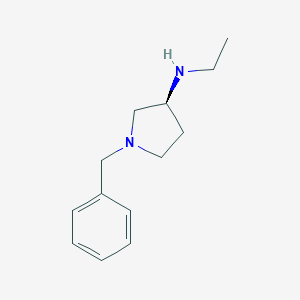
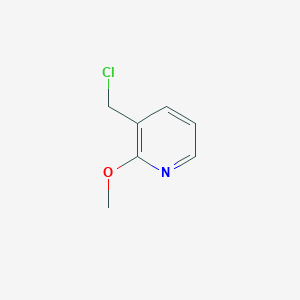
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
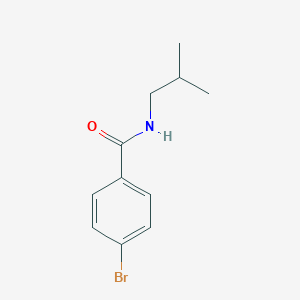
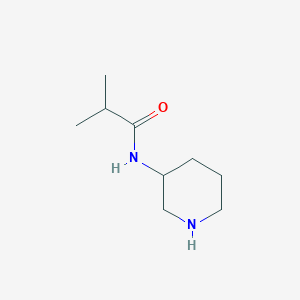
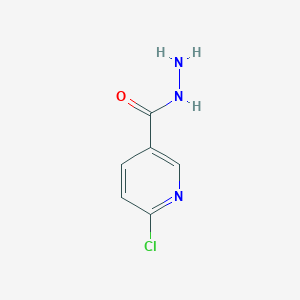
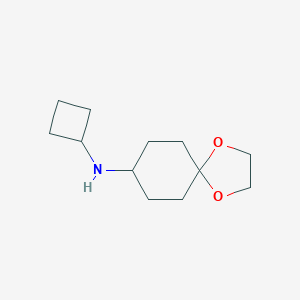
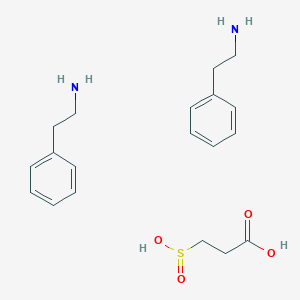
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
